1,3-Dicyanoguanidine
Description
Structure
3D Structure
Properties
CAS No. |
2133-83-7 |
|---|---|
Molecular Formula |
C3H3N5 |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
1,2-dicyanoguanidine |
InChI |
InChI=1S/C3H3N5/c4-1-7-3(6)8-2-5/h(H3,6,7,8) |
InChI Key |
CXCSZVYZVSDARW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)NC(=NC#N)N |
Origin of Product |
United States |
Synthetic Methodologies for Cyanoguanidine Dicyandiamide and Its Derivatives
Classical and Established Synthetic Routes
One of the earliest methods for biguanide (B1667054) synthesis involved the reaction of cyanoguanidine with an ammoniacal solution of copper(II) sulfate (B86663) in a sealed tube at elevated temperatures. beilstein-journals.orgnih.govscientiaricerca.comnews-medical.net This copper-mediated approach was later adapted for the synthesis of various N¹-alkylbiguanides. beilstein-journals.orgnih.gov The general procedure involves refluxing primary amines with cyanoguanidine in an aqueous medium in the presence of a copper salt, such as copper(II) chloride. beilstein-journals.orgnih.gov A key feature of this method is the formation of distinctly colored copper-biguanide complexes, which precipitate from the reaction mixture. beilstein-journals.org The desired biguanide is then liberated from the complex, often by treatment with hydrogen sulfide. beilstein-journals.orgnih.gov
While this method has been instrumental in synthesizing a range of alkyl- and arylbiguanides, it is now less commonly used for aliphatic amines. beilstein-journals.orgnih.gov The yields are often moderate; for instance, the synthesis of N¹-butylbiguanide (buformin) as a hydrochloride salt proceeds with a 47% yield. beilstein-journals.orgnih.gov The reaction mechanism is thought to involve the formation of an amido-copper(I) intermediate that reacts with the amine. nih.gov Copper catalysts can activate amines for addition reactions by acting as an electrophile. nih.gov
Table 1: Examples of Copper Salt-Mediated Biguanide Synthesis
| Amine | Copper Salt | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ammonia | CuSO₄ | Sealed tube, 110 °C | Biguanide | Not specified | beilstein-journals.orgnih.govnews-medical.net |
| Primary Amines | CuCl₂ | Refluxing water | N¹-monoalkylbiguanides | Moderate | beilstein-journals.orgnih.gov |
| Butylamine (B146782) | CuCl₂ | Refluxing water, then H₂S | N¹-butylbiguanide HCl | 47% | beilstein-journals.orgnih.gov |
| 4-Chloroaniline / Hexamethylenediamine | CuSO₄·5H₂O | 40 °C, THF | Chlorhexidine precursor | Not specified | nih.gov |
The direct fusion of cyanoguanidine with amine hydrochlorides is one of the oldest synthetic routes to biguanides, first described in 1892. beilstein-journals.orgnih.govscientiaricerca.comnews-medical.net This solvent-free method involves heating a mixture of cyanoguanidine and an amine salt to high temperatures, typically between 135 °C and 200 °C. beilstein-journals.orgnih.gov For example, allylbiguanide was prepared in moderate yields by reacting equimolar amounts of the reagents at 135–165 °C for four hours. beilstein-journals.orgnih.gov
More recent studies have shown that higher temperatures (180–200 °C) and shorter reaction times (1 hour) can lead to good yields (69–84%) for cycloalkyl- and benzylbiguanides. beilstein-journals.orgnih.gov This method is particularly applicable to aliphatic amines but is not as widely used today. beilstein-journals.orgnih.gov The high temperatures required can be a limitation, potentially leading to side reactions or decomposition.
Table 2: Biguanide Synthesis via Direct Fusion
| Amine Hydrochloride | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| Ammonium (B1175870) chloride | 195 °C | Minutes | Not specified | scientiaricerca.comnews-medical.net |
| Allylamine hydrochloride | 135–165 °C | 4 h | Moderate | beilstein-journals.orgnih.gov |
| Cycloalkyl/Benzylamine hydrochlorides | 180–200 °C | 1 h | 69–84% | beilstein-journals.orgnih.gov |
Heating cyanoguanidine and amine hydrochlorides in a polar solvent, typically an alcohol like ethanol (B145695), is another established method dating back to 1888. beilstein-journals.orgnih.gov The reaction is driven by proton exchange at high temperatures, which activates the cyanoguanidine by protonating the cyano group, making it more susceptible to nucleophilic attack by the free amine. beilstein-journals.orgnih.govscholaris.cacdnsciencepub.com The initial example involved reacting cyanoguanidine with ammonium chloride in boiling ethanol. beilstein-journals.orgnih.gov To achieve higher temperatures and better yields, high-pressure autoclave conditions were sometimes employed. beilstein-journals.orgnih.gov
This method remains a valid and frequently used protocol for accessing N¹-aryl- and alkylbiguanides, especially due to its operational simplicity. nih.gov For instance, reacting 1,3-diaminobenzene with two equivalents of cyanoguanidine in aqueous hydrochloric acid at low pH produced the corresponding bisbiguanide in moderate yield. nih.gov Similarly, the synthesis of 1-phenylbiguanide hydrochloride in refluxing aqueous HCl (1 M) for 12 hours resulted in an 84% yield. scholaris.cacdnsciencepub.com
Table 3: Solvent-Mediated Biguanide Synthesis
| Amine Hydrochloride | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ammonium chloride | Ethanol | Boiling | Not specified | beilstein-journals.orgnih.gov |
| Dimethylamine hydrochloride | Isopropyl alcohol | Reflux | Not specified | scientiaricerca.com |
| 1,3-Diaminobenzene | Aqueous HCl | High temperature | Moderate | nih.gov |
| Aniline (B41778) hydrochloride | Aqueous HCl (1 M) | Reflux, 12 h | 84% | scholaris.cacdnsciencepub.com |
| 1,3-Phenylenebis-amine dihydrochloride | Aqueous HCl (1 M) | Reflux, 12 h | 51% | scholaris.cacdnsciencepub.com |
Advanced and Mechanistic Approaches to Cyanoguanidine (Dicyandiamide) Synthesis
To overcome the often harsh conditions of classical methods, Lewis acid catalysis has been explored to enhance the reactivity of cyanoguanidine. scholaris.cacdnsciencepub.comumich.edu Strong Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) have been found to increase both the rate and yield of biguanide formation. nih.govumich.edu This approach involves the reaction of amines with cyanoguanidine under mild conditions. For example, in the presence of FeCl₃, butylamine reacts with cyanoguanidine at room temperature to give butylbiguanide. umich.edu
Suyama and coworkers reported that using a stoichiometric amount of FeCl₃ led to moderate to excellent yields (55–99%) for the synthesis of various substituted biguanides. scholaris.cacdnsciencepub.com However, this method was primarily effective for alkyl and aryl groups, as other functional groups like alcohols or ethers could potentially coordinate with the iron catalyst, inhibiting the desired reaction. scholaris.cacdnsciencepub.com In some specialized syntheses, such as that of certain quinazoline (B50416) derivatives, boron trifluoride etherate has been used as a Lewis acid to promote cyclization of a cyanoguanidine intermediate under milder conditions than high-temperature fusion. researchgate.net
Table 4: Lewis Acid-Catalyzed Biguanide Synthesis
| Amine | Lewis Acid | Conditions | Yield | Reference |
|---|---|---|---|---|
| Butylamine | FeCl₃ | 20 °C | Not specified | umich.edu |
| Various alkyl/aryl amines | FeCl₃ (stoichiometric) | Room Temperature | 55–99% | nih.govscholaris.cacdnsciencepub.com |
| Phenylcyanoguanidine + Aniline | FeCl₃ or ZnCl₂ | Room Temperature | Excellent | nih.gov |
| 5-Aminoindole (intermediate) | BF₃·OEt₂ | 60 °C | Comfortable yields | researchgate.net |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the preparation of biguanides is no exception. beilstein-journals.orgnih.govdovepress.com This technique significantly reduces reaction times from hours to minutes while often providing clean conversions and good to excellent yields. beilstein-journals.org
Typically, the reaction involves heating cyanoguanidine with an amine hydrochloride in a polar aprotic solvent under microwave irradiation. beilstein-journals.org Chen and colleagues first demonstrated a significant acceleration in the reaction between cyanoguanidine and substituted aniline hydrochlorides, completing the reaction within 15 minutes with yields of 86–89%. beilstein-journals.orgnih.gov Mayer et al. developed a versatile microwave-assisted method using trimethylsilyl (B98337) chloride (TMSCl) as an activating agent in acetonitrile (B52724). scholaris.cacdnsciencepub.com This approach proved tolerant of a wide range of functional groups and provided yields up to 97%. beilstein-journals.orgnih.govscholaris.cacdnsciencepub.com The protocol generally involves irradiating a mixture of the amine, dicyandiamide (B1669379), and TMSCl at 130-150 °C for 10-15 minutes. dovepress.com
Table 5: Microwave-Assisted Biguanide Synthesis
| Amine/Amine Salt | Activating Agent/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Substituted aniline hydrochlorides | HCl (catalytic) / Polar aprotic solvent | <15 min | 86–89% | beilstein-journals.orgnih.gov |
| Aryl- and alkylamines | TMSCl / Dry CH₃CN | 150 °C, MW | Up to 97% | beilstein-journals.orgnih.govscholaris.cacdnsciencepub.com |
| Pyrazole-containing amines | TMSCl / Dry CH₃CN | 140 °C, 15 min, 200–400 W | Not specified | beilstein-journals.orgnih.gov |
| Piperazine + N-aryl-N'-cyanoguanidines | Methanol (B129727) | 120 °C, MW | Low to moderate | beilstein-journals.orgnih.gov |
Synthesis of Substituted Cyanoguanidines from Dicyanamide (B8802431) Ionic Salts
The use of dicyanamide ionic salts, particularly sodium dicyanamide, is a foundational method for the synthesis of substituted cyanoguanidines. These intermediates are crucial in the subsequent preparation of unsymmetrical N¹,N⁵-disubstituted biguanides. The general approach involves the reaction of an amine with sodium dicyanamide.
The process typically begins by heating a mixture of sodium dicyanamide with an amine hydrochloride in a solvent like butanol, or with a free amine in an acidic aqueous medium. beilstein-journals.orgnih.gov For instance, N-aryl-N'-cyanoguanidines can be prepared by refluxing the corresponding substituted amine and sodium dicyanamide in hydrochloric acid. psu.edu The reaction conditions, such as temperature and duration, can be adjusted to optimize the yield and purity of the resulting substituted cyanoguanidine. psu.edugoogle.com
A common procedure involves reacting sodium dicyanamide with an amine hydrochloride in a suitable solvent at temperatures ranging from 75°C to 130°C. google.com For example, phenethylamine (B48288) hydrochloride reacts with sodium dicyanamide at 100°C for 6.5 hours to yield 1-phenethyl-3-cyanoguanidine. google.com Similarly, reacting various amine hydrochlorides with sodium dicyanamide in refluxing butanol is a conventional method to produce the required cyanoguanidine derivatives for further reactions, such as the synthesis of bisbiguanides. google.com
The reaction of commercially available aromatic amines with sodium dicyandiamide at 80°C is a key step in producing aryldicyanoamides, which are precursors for fluorine-containing proguanil (B194036) derivatives. nih.gov Aliphatic amines also react with sodium dicyanamide, though often under harsher conditions with higher temperatures and longer reaction times, to yield polyalkylene-biguanides. beilstein-journals.orgbeilstein-journals.org
The following table summarizes representative examples of this synthetic method.
| Starting Amine | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Reflux in 0.5 M HCl, 1-18 h | N-phenyl-N'-cyanoguanidine | - | psu.edu |
| 4-Nitroaniline | Reflux in 1.0 M HCl-acetone (2:3), up to 76 h | N-(4-nitrophenyl)-N'-cyanoguanidine | - | psu.edu |
| Benzylamine | 10°C then 100°C, 5 h, water added | N-Benzyl-dicyandiamide | 89.0 | google.com |
| Phenethylamine | 100°C, 6.5 h | 1-Phenethyl-3-cyanoguanidine | 74.1 | google.com |
| Neopentylamine HCl | Reflux in n-butanol, 4 h | Neopentylcyanoguanidine | - | google.com |
| Diamine dihydrochlorides | Reflux in butanol | Polyalkylene-biguanides | 36-54 | beilstein-journals.orgbeilstein-journals.org |
Ring-Opening Reactions for Cyanoguanidine-Related Structures
The synthesis of cyanoguanidine-related structures can also be achieved through the ring-opening of certain heterocyclic compounds. This approach offers an alternative pathway to access biguanide and other guanidine-containing molecules.
One notable example involves the ring-opening of 1,3-diaryl-2,4-bis(arylimino)-1,3-diazetidines, which are cyclodimers of N,N'-diarylcarbodiimides. nih.gov The addition of amines to these diazetidine rings leads to their opening and the subsequent formation of N¹,N²,N³,N⁴,N⁵-pentasubstituted biguanides. nih.gov
Another instance of a ring-opening reaction leading to biguanide formation was observed during the synthesis of 1,2,4-thiadiazol-3,5-diamines. beilstein-journals.org In this case, the formation of a biguanide byproduct occurred in significant amounts due to a second aniline substitution at the 5-position of the thiadiazole ring, causing it to open. beilstein-journals.org
Furthermore, the reaction of 3-substituted chromones with cyanoguanidine can lead to ring conversion, producing chromeno[4,3-d]pyrimidines. researchgate.nettandfonline.com This process involves a nucleophilic attack by cyanoguanidine at the C-2 position of the chromone, leading to the opening of the γ-pyrone ring, followed by recyclization to form the fused pyrimidine (B1678525) system. researchgate.net The reaction of 6-methylchromone-3-carbonitrile with cyanoguanidine is a specific example that results in this type of ring transformation. researchgate.net The reaction between guanidine (B92328) or cyanoguanidine and 3-formylchromone in boiling DMF containing triethylamine (B128534) also yields pyrimidine derivatives through a C2/C4 cyclization pathway. tandfonline.com
Synthesis of N-Cyanoguanidyl Derivatives via Acid Chlorides and Isothiocyanates
N-cyanoguanidyl derivatives can be effectively synthesized by reacting cyanoguanidine with acid chlorides or isothiocyanates. researchgate.netgrowingscience.comresearchgate.net These reactions typically involve the acylation or thioacylation of one of the nitrogen atoms of the cyanoguanidine core.
The general procedure for synthesis with acid chlorides involves refluxing a mixture of cyanoguanidine and the appropriate acid chloride in a solvent such as acetone (B3395972), often with a few drops of a base like pyridine (B92270) to act as a catalyst and acid scavenger. researchgate.netgrowingscience.com This method has been used to prepare a variety of N-(N-cyanocarbamimidoyl)aryl-2-carboxamides. researchgate.netresearchgate.net The reaction mixture is typically refluxed for 2-3 hours, after which the product is isolated by evaporation of the solvent, followed by washing and recrystallization. researchgate.netgrowingscience.com
Similarly, the reaction of cyanoguanidine with isothiocyanates yields N-[(N-cyanocarbamimidoyl)carbamothioyl]benzamides. researchgate.netgrowingscience.comresearchgate.net The process is analogous to the one with acid chlorides, involving refluxing the reactants in acetone with pyridine. growingscience.com This synthetic route has been employed to create compounds with potential insecticidal properties, analogous to neonicotinoids. researchgate.netgrowingscience.com
The table below provides examples of derivatives synthesized using these methods.
| Reagent | Reaction Conditions | Product | Reference |
| Chromene-3-oyl chloride | Reflux in acetone with pyridine, 2-3 h | N-(N-cyanocarbamimidoyl)-2-oxo-2H-chromene-3-carboxamide | researchgate.netgrowingscience.com |
| Phthaloyl dichloride | Reflux in acetone with pyridine, 2-3 h | N,N'-bis(N-cyanocarbamimidoyl)benzene-1,2-dicarboxamide | researchgate.net |
| Furyl chloride | Reflux in acetone with pyridine, 2-3 h | N-(N-cyanocarbamimidoyl)furan-2-carboxamide | researchgate.netgrowingscience.com |
| 3-Phenylprop-2-enoyl chloride | Reflux in acetone with pyridine, 2-3 h | N-(N-cyanocarbamimidoyl)-3-phenylprop-2-enamide | researchgate.netgrowingscience.com |
| 3,4,5-Trihydroxybenzoyl chloride | Reflux in acetone with pyridine, 2-3 h | N-(N-cyanocarbamimidoyl)-3,4,5-trihydroxybenzamide | researchgate.netgrowingscience.com |
| Benzoyl isothiocyanate | Reflux in acetone with pyridine, 2 h | N-[(N-cyanocarbamimidoyl)carbamothioyl]benzamide | growingscience.com |
| 4-Chlorobenzoylisothiocyanate | Reflux in acetone with pyridine, 2 h | 4-Chloro-N-[(N-cyanocarbamimidoyl)carbamothioyl]benzamide | growingscience.comresearchgate.net |
One-Pot Synthetic Strategies for Cyanoguanidine Compounds
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex cyanoguanidine-containing heterocycles. irispublishers.comresearchgate.net These strategies involve combining three or more reactants in a single reaction vessel, avoiding the need to isolate intermediate products.
A notable one-pot method is the synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines. researchgate.net This can be achieved through a three-component reaction of cyanoguanidine, an aromatic aldehyde, and malononitrile (B47326), using a catalyst like sodium methoxide (B1231860). researchgate.net Another approach involves the reaction of cyanoguanidine with α,β-unsaturated ketones in the presence of alcoholic sodium hydroxide (B78521). researchgate.net
Microwave irradiation has been successfully employed to accelerate these syntheses. For example, a one-pot synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines under microwave irradiation has been developed. researchgate.netfigshare.com This method involves an initial three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid. The resulting dihydrotriazine intermediate is then treated with a base, without isolation, to induce a Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the final product. researchgate.netfigshare.com A similar microwave-assisted, one-pot, three-component reaction of cyanoguanidine, aromatic aldehydes, and cyclic amines has been used to synthesize 4-aryl-6-cycloamino-1,3,5-triazin-2-amines. scilit.com
Furthermore, a one-pot, four-component reaction of cyanoguanidine, aromatic aldehydes, and malononitrile (in a 1:1:2 molar ratio) catalyzed by sodium methoxide has been used to prepare 5,7-diamino-4-aryl-6-cyano-2-cyanoimino-3,4-dihydro-1H-pyrido[2,3-d]pyrimidines. tandfonline.com
These one-pot strategies offer significant advantages, including reduced reaction times, simpler work-up procedures, and the ability to generate diverse libraries of compounds efficiently. researchgate.netfigshare.comresearchgate.net
Preparation of Bisbiguanide and Heterocyclic Cyanoguanidine Derivatives
The synthesis of bisbiguanides and other heterocyclic compounds derived from cyanoguanidine is of significant interest due to their wide range of applications.
Bisbiguanide Derivatives: Bisbiguanides are typically synthesized by reacting two equivalents of cyanoguanidine with a diamine. beilstein-journals.orgnih.gov For example, the addition of 1,3-diaminobenzene to two equivalents of cyanoguanidine in aqueous hydrochloric acid produces the corresponding bisbiguanide in moderate yield. beilstein-journals.orgnih.gov Another route involves the reaction of a diamine dihydrochloride, such as 1,16-hexadecanediamine dihydrochloride, with a substituted cyanoguanidine like 1-methyl-3-cyanoguanidine by heating them together in a melt at around 140°C. google.com
The synthesis of unsymmetrical bisbiguanides often involves a stepwise approach starting from sodium dicyanamide. beilstein-journals.orgnih.gov An aromatic amine is first reacted with sodium dicyanamide to form an aryldicyandiamide intermediate. beilstein-journals.orgnih.gov This intermediate is then reacted with an alkylamine or cycloalkylamine, often in the presence of a copper salt, to form the final unsymmetrical biguanide. beilstein-journals.orgnih.gov
Heterocyclic Cyanoguanidine Derivatives: Cyanoguanidine is a versatile reagent for constructing a variety of nitrogen-containing heterocycles. The reaction often proceeds through the addition of a nucleophile to cyanoguanidine, followed by cyclization.
Triazoles and Benzazoles: Heterocyclic nitrogen atoms, such as those in 1,2,4-triazole (B32235) derivatives, can react with cyanoguanidine upon refluxing in ethanol to yield the corresponding biguanide products. beilstein-journals.orgnih.govbeilstein-journals.org
Quinazolines and Benzimidazoles: The reaction of ortho-substituted anilines with cyanoguanidine can lead to cyclization, forming guanidino-heterocycles. beilstein-journals.orgnih.gov For instance, the addition of 2-cyanoaniline to cyanoguanidine can produce 2,4-diaminoquinazolines. beilstein-journals.orgnih.govbeilstein-journals.org Similarly, reacting 2-aminophenols with cyanoguanidine is a method for synthesizing 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. researchgate.net
Pyrimidines: As mentioned previously, cyanoguanidine reacts with various precursors like α,β-unsaturated ketones or 3-substituted chromones to form pyrimidine rings. researchgate.nettandfonline.comresearchgate.net One-pot multicomponent reactions are also a major route to polyfunctionalized pyrimidines and fused pyrimidine systems like pyrido[2,3-d]pyrimidines. researchgate.nettandfonline.com
The following table summarizes the synthesis of some heterocyclic derivatives.
| Starting Material(s) | Reagent | Product Type | Reference |
| 1,3-Diaminobenzene | Cyanoguanidine | Bisbiguanide | beilstein-journals.orgnih.gov |
| 1,16-Hexadecanediamine dihydrochloride | 1-Methyl-3-cyanoguanidine | Bis(methylbiguanide) | google.com |
| 1,2,4-Triazole derivatives | Cyanoguanidine | N¹-(1,2,4-triazolyl)biguanides | beilstein-journals.orgnih.govbeilstein-journals.org |
| o-Substituted anilines | Cyanoguanidine | Guanidino-heterocycles (e.g., 2-guanidinobenzazoles) | beilstein-journals.orgbeilstein-journals.org |
| 3-Formylchromone | Cyanoguanidine | Pyrimidine derivative | tandfonline.com |
| Aromatic aldehydes, Malononitrile | Cyanoguanidine | Pyrido[2,3-d]pyrimidines | tandfonline.com |
Reactivity and Reaction Mechanisms of Cyanoguanidine Dicyandiamide
Fundamental Reactivity Patterns of the Cyanoguanidine Moiety
1,3-Dicyanoguanidine, commonly known as cyanoguanidine or dicyandiamide (B1669379), is a highly versatile and reactive molecule derived from the dimerization of cyanamide (B42294). sciencemadness.orgwikipedia.org Its chemical behavior is governed by the interplay of its two key functional groups: the electron-withdrawing cyano (-C≡N) group and the electron-donating guanidine (B92328) moiety. This unique electronic structure imparts both nucleophilic and electrophilic characteristics to the molecule, allowing it to participate in a wide array of chemical transformations.
The molecule exists in two primary tautomeric forms, which differ in the protonation and bonding of the nitrogen atom attached to the nitrile group. sciencemadness.orgwikipedia.org Furthermore, a zwitterionic form can exist through a formal intramolecular acid-base reaction among the nitrogen atoms. wikipedia.org This tautomerism plays a crucial role in its reactivity, particularly in how it engages with other reactants. The guanidine portion of the molecule is basic and can be readily protonated, which significantly influences the reactivity of the adjacent cyano group. nih.govnih.gov
Nucleophilic and Electrophilic Reactions Involving Cyanoguanidine
The dual nature of cyanoguanidine allows it to react with both electrophiles and nucleophiles. The nitrogen atoms of the guanidine group possess lone pairs of electrons, making them nucleophilic centers. Conversely, the carbon atom of the cyano group is electrophilic and susceptible to nucleophilic attack, a reactivity pattern that is central to many of its synthetic applications. beilstein-journals.orgnih.gov Under strongly acidic conditions, the molecule can also serve as a precursor to a superelectrophilic species, enabling reactions with weak nucleophiles like arenes. nih.gov
One of the most significant reactions of cyanoguanidine is the nucleophilic addition of amines to the cyano group, which provides a classical and widely used route to substituted biguanides. nih.govbeilstein-journals.org This transformation is versatile, with several methods developed since the late 19th century that are still in use today. nih.govbeilstein-journals.org
Key methods for the synthesis of biguanides from cyanoguanidine include:
Reaction with Amines in the Presence of Copper Salts: This method involves heating primary amines with cyanoguanidine in water in the presence of copper(II) salts, such as CuCl₂, to form a pink copper complex, from which the biguanide (B1667054) is released. nih.govbeilstein-journals.org
Direct Fusion with Amine Hydrochlorides: This solvent-free approach involves heating a mixture of cyanoguanidine and an amine hydrochloride salt at high temperatures (135–200 °C). nih.govbeilstein-journals.org
Heating in a Solvent: Reacting cyanoguanidine with an amine hydrochloride in a polar solvent like ethanol (B145695) is another established method. nih.gov Proton exchange at high temperatures is thought to activate the cyanoguanidine via protonation, facilitating the attack by the free amine. nih.gov
The reaction is not limited to simple amines; heterocyclic amines such as 1,2,4-triazole (B32235) derivatives can also add to cyanoguanidine to yield N¹-(1,2,4-triazolyl)biguanides. nih.govbeilstein-journals.org Besides amines, other nucleophiles like hydroxylamine (B1172632) can add to the cyano group, leading to cyclization and the formation of heterocyclic systems such as beilstein-journals.orgresearchgate.netrsc.orgoxadiazole-3,5-diamine. beilstein-journals.org
| Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Primary Amines (e.g., Butylamine) | Refluxing water, CuCl₂ | N¹-Alkylbiguanide (e.g., Buformin) | beilstein-journals.org |
| Amine Hydrochlorides (e.g., Allylamine HCl) | Direct fusion, 135–165 °C | N¹-Alkylbiguanide (e.g., Allylbiguanide) | beilstein-journals.org |
| Anilines | Aqueous solution, high temperature | N¹-Arylbiguanide | nih.govbeilstein-journals.org |
| 1,2,4-Triazole derivatives | Refluxing ethanol | N¹-(1,2,4-triazolyl)biguanide | nih.govbeilstein-journals.org |
| Hydroxylamine Hydrochloride | Ethanol, room temperature | beilstein-journals.orgresearchgate.netrsc.orgOxadiazole-3,5-diamine | beilstein-journals.org |
In an example of electrophilic behavior, cyanoguanidine can act as a carboxamidation reagent for arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H). This reaction proceeds via a superelectrophilic diprotonated intermediate that is attacked by the arene nucleophile, demonstrating a Friedel-Crafts-type reactivity pattern. nih.gov
Cyanoguanidine is a cornerstone building block in heterocyclic chemistry, particularly for the synthesis of nitrogen-containing ring systems. Its ability to react with compounds possessing multiple functional groups leads to the formation of stable heterocyclic structures through addition and condensation sequences.
1,3,5-Triazines: A prominent application of cyanoguanidine is in the synthesis of 2,4-diamino-1,3,5-triazines (guanamines). researchgate.netchemicalbook.com This is typically achieved by the base-catalyzed condensation reaction of cyanoguanidine with nitriles. wikipedia.orgchempedia.info The reaction can be efficiently carried out under microwave irradiation, which significantly reduces reaction times and the need for solvents. researchgate.net For instance, the reaction of dicyandiamide with benzonitrile (B105546) yields benzoguanamine. chemicalbook.com The mechanism is proposed to proceed via an imino ether anion. chempedia.info
Pyrimidines: Cyanoguanidine can be used to construct pyrimidine (B1678525) rings. For example, N-tosyl substituted N-cyanoguanidines react with oxoesters at room temperature to form 2-cyanimino-4-hydroxyhexahydropyrimidine derivatives. researchgate.net These intermediates can then be dehydrated in the presence of acid to yield 2-cyanimino-1,2,3,4-tetrahydropyrimidines. researchgate.net
Other Heterocycles: The reaction of cyanoguanidine with bifunctional reagents often leads to cyclization.
Reaction with ortho-substituted anilines, such as anthranilic acid, results in cyclization to form guanidino-heterocycles like 2-guanidinobenzoxazole. beilstein-journals.org
Condensation with 1,2-diaminoethane can lead to the formation of an imidazolinyl ring system through addition to the nitrile group followed by cyclization. nih.gov Similarly, reaction with 1,3-diaminopropane (B46017) can yield a tetrahydropyrimidine (B8763341) ring. nih.gov
The reaction of benzil (B1666583) with cyanoguanidine is used to synthesize 2-(cyanoimino)-5,5-diphenyl-4-imidazolidinone. researchgate.net
| Reactant | Reaction Conditions | Heterocyclic Product | Reference |
|---|---|---|---|
| Nitriles (e.g., Benzonitrile) | Base-catalyzed, microwave irradiation | 2,4-Diamino-1,3,5-triazine (Guanamine) | researchgate.netchemicalbook.comchempedia.info |
| N-Tosyl N-cyanoguanidines + Oxoesters | Room temperature, followed by acid | 2-Cyanimino-1,2,3,4-tetrahydropyrimidine | researchgate.net |
| ortho-Substituted Anilines | Condensation | Guanidino-heterocycles (e.g., 2-Guanidinobenzoxazole) | beilstein-journals.org |
| 1,2-Diaminoethane | Metal-promoted | Imidazoline derivatives | nih.gov |
| Benzil | - | Imidazolidinone derivative | researchgate.net |
Mechanistic Investigations of Key Transformations
Understanding the reaction pathways of cyanoguanidine is essential for optimizing existing synthetic methods and developing new ones. A combination of experimental studies and theoretical calculations has provided significant insights into its reaction mechanisms.
Mechanistic studies on the formation of 1,3,5-triazines from biguanide intermediates (derived from cyanoguanidine) have proposed two plausible pathways for the final cyclization step. One path involves a direct intramolecular addition-elimination, while the second involves a tautomeric exchange followed by elimination from a cyclic aminal intermediate. nih.gov
In the context of electrophilic aromatic substitution, theoretical calculations have been crucial in elucidating the nature of the reactive species. nih.gov It was found that in a superacid medium, cyanoguanidine becomes diprotonated. Calculations indicated that the most stable diprotonated species involves protonation at one of the guanidine nitrogen atoms and the cyano nitrogen atom. This diprotonated cation is a "superelectrophile" that is reactive enough to engage with arenes in a Friedel-Crafts-type reaction. nih.gov The initial protonation is thought to occur on the guanidine group, forming a stable guanidinium (B1211019) cation, which is significantly more stable than the cyano-protonated species. nih.gov
The nitrosation of N,N′-Dimethyl-N″-cyanoguanidine has been studied kinetically, revealing a reversible reaction with a mechanism similar to that observed for the nitrosation of amides and ureas. rsc.org Furthermore, the transformation of ionic salts of the dicyanamide (B8802431) anion with azolium salts into molecular cyano-guanidine products has prompted theoretical studies to better understand the reaction mechanism, which had been previously proposed but not confirmed. researchgate.net
Protonation is a key step in activating cyanoguanidine for many of its reactions. In the synthesis of biguanides from amines and cyanoguanidine, acidic conditions are often required to protonate the nitrile group, which activates the carbon for nucleophilic attack by the amine. scholaris.ca X-ray crystallographic and modeling studies on the related biguanide structure show that the first protonation occurs on a terminal nitrogen atom, which weakens intramolecular hydrogen bonding. nih.gov
Tautomerism is intrinsically linked to protonation and reactivity. The existence of different tautomers allows the molecule to adapt its electronic structure to the reaction conditions. wikipedia.org For instance, the zwitterionic tautomer is proposed as a key intermediate in the formation of the dicyanamide anion. wikipedia.org In reactions leading to triazines, tautomeric exchange is a key step in one of the proposed cyclization mechanisms. nih.gov The specific tautomer present under reaction conditions can dictate the site of nucleophilic or electrophilic attack, thereby controlling the reaction outcome.
Hydrogen Transfer Processes in Cyanoguanidine Formation
Hydrogen transfer is a fundamental process in the formation of cyanoguanidine (dicyandiamide), influencing reaction pathways and energetics. Computational studies, specifically Density Functional Theory (DFT), have elucidated the role of proton transfer in the synthesis of dicyandiamide from calcium cyanamide. These studies show that water molecules can facilitate the process by acting as proton relays. mdpi.com
This catalytic effect is attributed to the ability of water to form hydrogen bonds with both the proton donor and acceptor sites, creating a low-energy pathway for the proton to travel. This type of process, where a molecule facilitates proton transfer between two other molecules, is a common mechanism in both chemical and biological systems.
Intramolecular Rearrangements and Cyclocondensations
Cyanoguanidine is a versatile precursor in the synthesis of various heterocyclic compounds, undergoing several important intramolecular rearrangements and cyclocondensation reactions. The most notable of these is its thermal conversion to melamine (B1676169). wikipedia.orgamazonaws.com
Historically, melamine was produced by heating dicyandiamide under pressure above its melting temperature. wikipedia.orgamazonaws.com The mechanism of this transformation involves a complex series of reactions. One proposed pathway suggests that dicyandiamide first dissociates into cyanamide (CH₂N₂). nii.ac.jp Three molecules of the highly reactive cyanamide intermediate then trimerize to form the stable 1,3,5-triazine (B166579) ring structure of melamine. nii.ac.jpnih.gov In the presence of ammonia, dicyandiamide can also form guanidine as an intermediate, which then leads to melamine formation. nii.ac.jp Under certain high-energy conditions, such as hypergolic ignition, this polymerization can proceed to form not only melamine but also its condensed oligomers, melam and melem. nih.gov
Beyond its conversion to melamine, cyanoguanidine serves as a key building block in various cyclocondensation reactions. These reactions leverage the reactivity of its nitrile and guanidine functionalities to construct diverse heterocyclic systems. For example, cyanoguanidine undergoes cyclocondensation with anthranilic acid under acidic conditions to yield 2-guanidinoquinazolinones. beilstein-journals.org Similarly, its reaction with 2-mercaptobenzoic acid in refluxing water produces benzothiazinones. beilstein-journals.org
These reactions highlight the utility of cyanoguanidine as a C-N-N synthon for constructing nitrogen-containing heterocycles. The specific outcome of the reaction is often dependent on the reaction partner and the conditions employed, allowing for the synthesis of a range of valuable compounds.
Table of Reaction Data
| Reaction Type | Reactants | Key Conditions | Products | Ref. |
| Thermal Conversion | Dicyandiamide | Heating under pressure | Melamine | wikipedia.org, amazonaws.com |
| Cyclocondensation | Dicyandiamide, Anthranilic acid | Sulfuric acid | 2-Guanidinoquinazolinones | beilstein-journals.org |
| Cyclocondensation | Dicyandiamide, 2-Mercaptobenzoic acid | Refluxing water | Benzothiazinones | beilstein-journals.org |
| Dimerization | Cyanamide | Base catalysis, water | Dicyandiamide | mdpi.com |
Applications of Cyanoguanidine Dicyandiamide in Diverse Chemical Syntheses
Precursor for Nitrogen-Containing Heterocycles
The reactivity of the cyano group and the guanidine (B92328) moiety in 1,3-dicyanoguanidine allows for its participation in various cyclization and condensation reactions, leading to the formation of stable heterocyclic ring systems. nih.govbeilstein-journals.org
Synthesis of Triazines (e.g., 1,3,5-Triazines, 2,4-Diamino-1,3,5-triazines)
1,3,5-Triazines, particularly their 2,4-diamino-substituted derivatives, are readily synthesized using cyanoguanidine. nih.govbeilstein-journals.orgrsc.org A common method involves the condensation of cyanoguanidine with nitriles. rsc.orgwikipedia.org This reaction can be efficiently carried out under microwave irradiation, which offers advantages such as shorter reaction times and reduced solvent usage, aligning with the principles of green chemistry. researchgate.netrsc.org
For instance, the reaction of cyanoguanidine with various substituted benzonitriles yields a range of 2,4-diamino-1,3,5-triazine derivatives. mdpi.com A one-pot, three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines under microwave irradiation has also been developed for the synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. nih.govclockss.org This method proceeds through the formation of a dihydrotriazine intermediate, which then undergoes a base-initiated Dimroth rearrangement and subsequent dehydrogenative aromatization. nih.gov
The synthesis of 6-substituted-2,4-diamino-1,3,5-triazines can be achieved by reacting cyanoguanidine with alkyl-, aryl-, and heteroarylnitriles under microwave irradiation. chim.it A two-step synthesis has also been reported where biguanide (B1667054) intermediates are first prepared from cyanoguanidine and anilines under microwave irradiation, followed by cyclization with ester derivatives to form the 2,4-diamino-1,3,5-triazine products. ijpras.comijpras.com
| Reactants | Product | Conditions | Yield | Reference(s) |
| Cyanoguanidine, Nitriles | 2,4-Diamino-1,3,5-triazines | Microwave irradiation | Good | researchgate.netrsc.org |
| Cyanoguanidine, Aromatic Aldehydes, Arylamines | 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | Microwave, HCl, Base | Not Specified | nih.gov |
| Cyanoguanidine, Substituted Benzonitriles | 2,4-Diamino-1,3,5-triazines | Not Specified | Not Specified | mdpi.com |
| Cyanoguanidine, Anilines (forms biguanide), Ester derivative | 6-Aryl-2,4-diamino-1,3,5-triazines | Microwave (step 1), NaOMe/NaOEt (step 2) | 16-86% | ijpras.comijpras.com |
Synthesis of Pyrimidines
Cyanoguanidine serves as a key building block for the synthesis of various pyrimidine (B1678525) derivatives. nih.govbeilstein-journals.org One straightforward approach involves the reaction of cyanoguanidine with α,β-unsaturated ketones (chalcones) in the presence of a base like sodium hydroxide (B78521). orientjchem.orgrasayanjournal.co.in This reaction leads to the formation of 2-cyanoimino-3,4-dihydro-1H-pyrimidines. orientjchem.orgrasayanjournal.co.in
The mechanism for this transformation can proceed through either a 1,4-addition (Michael addition) or a 1,2-addition of cyanoguanidine to the chalcone, followed by cyclization of the resulting intermediate. orientjchem.org Multicomponent reactions involving cyanoguanidine, aldehydes, and other reagents have also been employed to construct diverse pyrimidine scaffolds. sciensage.inforesearchgate.net For example, a one-pot reaction of indole-3-carbaldehyde, substituted acetophenones, and cyanoguanidine in a basic medium yields 2-cyanoamino-6-aryl-4-(indol-3-yl)-1,2-dihydro-1H-pyrimidines. sciensage.info
| Reactants | Product | Conditions | Yield | Reference(s) |
| Cyanoguanidine, Styryl-4-biphenylketones | 2-Cyanoimino-4-aryl-6-(1,1'-biphenyl-4-yl)-3,4-dihydro-1H-pyrimidines | NaOH, Ethanol (B145695), Reflux | Not Specified | orientjchem.org |
| Cyanoguanidine, 1-(5-Methyl-2-furyl)-3-aryl-prop-2-en-1-ones | 2-Cyanoimino-4-substituted phenyl-6-(5-methyl-2-furyl)-3,4-dihydro-1H-pyrimidines | NaOH, Ethanol, Reflux | Not Specified | rasayanjournal.co.in |
| Cyanoguanidine, Indole-3-carbaldehyde, Substituted acetophenones | 2-Cyanoamino-6-aryl-4-(indol-3-yl)-1,2-dihydro-1H-pyrimidines | Basic ethanolic medium | Moderate to Strong | sciensage.info |
| Cyanoguanidine, Malononitrile (B47326), Aromatic aldehydes | 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines | Sodium methoxide (B1231860) | Not Specified | researchgate.net |
Synthesis of Quinazolines (e.g., Benzo[f]quinazolines, 2,4-Diaminoquinazolines, 2-Guanidinoquinazolinones)
Cyanoguanidine is a valuable reagent for the construction of the quinazoline (B50416) ring system. nih.govbeilstein-journals.org The synthesis of 2,4-diaminoquinazolines can be achieved through the cyclocondensation of 2-aminobenzonitriles with cyanoguanidine under strongly acidic conditions. beilstein-journals.orgbeilstein-journals.org This method has been used to prepare folic acid analogs. beilstein-journals.org Another approach involves the condensation of 4-(arylmethyl)cyclohexanones with cyanoguanidine to form 2,4-diamino-5,6,7,8-tetrahydroquinazolines. acs.org
Furthermore, the reaction of anthranilic acid with cyanoguanidine under sulfuric acid catalysis leads to the formation of 2-guanidinoquinazolinones via a dehydration process. nih.govbeilstein-journals.org However, reaction conditions can influence the outcome, as performing this reaction in acetonitrile (B52724) in a microwave reactor can result in the formation of an N¹-arylbiguanide instead of the quinazolinone. nih.govbeilstein-journals.org The synthesis of 2-guanidino-quinazoline has also been reported from aniline (B41778), which is first converted to 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) and then reacted with dicyandiamide (B1669379). scielo.brresearchgate.net
| Reactants | Product | Conditions | Yield | Reference(s) |
| 2-Cyanoaniline, Cyanoguanidine | 2,4-Diaminoquinazolines | Strong acidic conditions | 75% | beilstein-journals.orgbeilstein-journals.org |
| Anthranilic acid, Cyanoguanidine | 2-Guanidinoquinazolinones | Sulfuric acid | Not Specified | nih.govbeilstein-journals.org |
| 4-(Arylmethyl)cyclohexanones, Cyanoguanidine | 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | Not Specified | Not Specified | acs.org |
| Aniline (via intermediate), Dicyandiamide | 2-Guanidino-quinazoline | Indium (III) chloride, Acetone (B3395972) | Not Specified | scielo.brresearchgate.net |
Formation of Boron Heterocycles
While the direct synthesis of boron heterocycles using cyanoguanidine is not extensively documented in the provided context, biguanides, which are derived from cyanoguanidine, are mentioned as precursors to boron heterocycles. nih.govbeilstein-journals.org The synthesis of these heterocycles often involves the condensation of a biguanide derivative with a suitable boron-containing reagent. For example, 1,3,2-benzodiazaboroles and naphtho[1,8-de] nih.govbeilstein-journals.orgCurrent time information in Bangalore, IN.diazaborinines can be synthesized through the solvent-free condensation of 1,2-diaminobenzene or 1,8-diaminonaphthalene (B57835) with arylboronic acids, a reaction that can be facilitated by microwave irradiation. aablocks.com
Synthesis of Imidazole (B134444) Derivatives and Cimetidine (B194882) Precursors
Cyanoguanidine and its derivatives are instrumental in the synthesis of certain imidazole-containing compounds, most notably precursors to the drug cimetidine. googleapis.comnih.gov Cimetidine contains an N-cyano-N'-methyl-N''-[2-[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine structure. The synthesis of cimetidine precursors often involves the reaction of an imidazole-containing intermediate with a cyanoguanidine derivative.
For example, 4-halomethyl-5-methylimidazole can be reacted with N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine to form a key intermediate. Another approach involves the reaction of O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide with N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine. Furthermore, novel cyanoguanidine derivatives have been synthesized as direct precursors that can be efficiently converted to cimetidine. googleapis.com The synthesis of other imidazole derivatives can be achieved through multicomponent reactions, although the direct use of cyanoguanidine is less common than for other heterocycles. acs.orgresearchgate.net The reaction of benzil (B1666583) with cyanoguanidine can lead to the formation of 2-cyanoguanidinophenytoin, an imidazole-related hydantoin (B18101) derivative. nih.gov
| Reactants | Product | Role of Cyanoguanidine | Reference(s) |
| 4-Halomethyl-5-methylimidazole, N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine | Cimetidine precursor | Reactant is a cyanoguanidine derivative | |
| O-Ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide, N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine | Cimetidine precursor | Reactant is a cyanoguanidine derivative | |
| Benzil, Cyanoguanidine | 2-Cyanoguanidinophenytoin | Direct reactant | nih.gov |
| 2-Aminophenol, Cyanoguanidine | 2-Benzoxazolylguanidine | Direct reactant, precursor to dihydroimidazoles | omicsonline.org |
Synthesis of Cyclic Guanidine Derivatives
Cyanoguanidine is a key starting material for the synthesis of various cyclic compounds containing a guanidine moiety. irispublishers.com These cyclic cyanoguanidines are of interest due to their potential biological activities. irispublishers.com The synthesis of these compounds often involves multicomponent reactions where the cyanoguanidine unit is incorporated into a heterocyclic framework. irispublishers.com
For example, 2-cyanoimino-3,4-dihydro-1H-pyrido[2,3-d]pyrimidines have been assembled using a three-component reaction involving 2-cyanoguanidine under solvent-free conditions. irispublishers.com The cyanoimine motif (=NCN) present in these cyclic structures is a key feature derived from the cyanoguanidine precursor. irispublishers.com
Other Heterocyclic Scaffolds
This compound, also known as dicyandiamide (DCDA), is a versatile reagent in the synthesis of various heterocyclic compounds beyond the more common examples. Its unique structure, featuring a nitrile group and a guanidine moiety, allows for a range of cyclization reactions. For instance, the reaction of Schiff bases with dicyandiamide provides a pathway to 4,6-diamino-1,2-dihydro-sym-triazines. acs.org
The addition of ortho-substituted anilines to cyanoguanidine can lead to cyclization through subsequent condensation, forming guanidino-heterocycles. nih.gov While not strictly biguanides, these "biguanide-like" structures are valuable building blocks in organic synthesis. nih.gov For example, the reaction of ortho-substituted anilines with cyanoguanidine in the presence of acid can yield 2-guanidinobenzoxazoles and other related 2-guanidinobenzazoles. nih.gov
Furthermore, the cyclocondensation of anthranilic acid with cyanoguanidine under acidic conditions results in the formation of 2-guanidino-quinazolinones. beilstein-journals.org Additionally, heterocyclic nitrogen atoms, such as those in 1,2,4-triazole (B32235) derivatives, can react with cyanoguanidine to produce the corresponding biguanide products, which have applications as energetic materials. nih.govbeilstein-journals.org These examples highlight the utility of this compound in constructing a diverse array of heterocyclic systems. acs.orgnih.govbeilstein-journals.org
Role as a Building Block for Complex Organic Molecules
This compound serves as a fundamental building block in the synthesis of more complex organic molecules. boronmolecular.comsigmaaldrich.com Its reactivity allows for its incorporation into larger molecular architectures, making it a valuable tool in medicinal chemistry, materials science, and agrochemicals. boronmolecular.comontosight.ai For example, 1-(4-Chlorophenyl)-3-cyanoguanidine, a derivative of dicyandiamide, is a key intermediate in the production of various organic chemicals. ontosight.ai
The guanidine group within dicyandiamide is a common feature in many biologically active molecules, suggesting its potential for the development of new therapeutic agents. nih.gov The ability of dicyandiamide to react with amines to form biguanides is a cornerstone of its utility. nih.govbeilstein-journals.org These biguanide derivatives, in turn, are precursors to a variety of nitrogen-containing heterocycles such as 1,3,5-triazines and pyrimidines. nih.govbeilstein-journals.org
Moreover, dicyandiamide has been investigated as a prebiotic condensing reagent. nasa.gov It can facilitate the polymerization of amino acids to form dipeptides under certain conditions, suggesting a potential role in the primordial synthesis of more complex biomolecules. nasa.gov The reaction involves the activation of the amino acid, followed by nucleophilic attack to form a peptide bond. nasa.gov
Applications in Coordination Chemistry
Ligand Design and Metal Complexation Strategies
This compound and its derivatives are effective ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. nih.govmdpi.com The molecule can exist in two tautomeric forms, each offering different coordination possibilities. mdpi.com The terminal nitrogen atoms of the amine and cyano groups, as well as the inner imine nitrogen atoms, possess lone pairs of electrons that can coordinate to metal ions. mdpi.com
The coordination chemistry of cyanoguanidine has been extensively studied with late transition metals, forming complexes with copper(I), copper(II), silver(I), and zinc(II). mdpi.com While coordination typically occurs through the terminal cyano and imine nitrogen atoms, instances of coordination involving the inner imine nitrogen have also been reported. mdpi.comlookchem.com The versatility of cyanoguanidine as a ligand allows for the design of various metal complexes with different geometries and properties. clinmedjournals.orgconicet.gov.ar Biguanides, derived from cyanoguanidine, are also excellent ligands for metal complexation and have been used to create complexes with applications in catalysis. nih.govbeilstein-journals.org
Synthesis of Transition Metal-Cyanoguanidine Complexes
A variety of transition metal complexes incorporating this compound have been synthesized and characterized. mdpi.comtandfonline.comresearchgate.net These complexes often exhibit interesting structural features and properties. For instance, four new coordination compounds with the general formula M(EIMI)₄₂, where M is Mn, Co, Ni, or Cu, EIMI is 1-ethylimidazole (B1293685), and DCA is the dicyandiamide anion, have been synthesized. tandfonline.com In these complexes, the central transition metal ion is coordinated to four 1-ethylimidazole ligands and two dicyandiamide anions, resulting in an octahedral geometry. tandfonline.com
The reaction of copper(II) and nickel(II) saccharin (B28170) complexes with dicyandiamide in methanol (B129727) leads to the addition of methanol to the nitrile group of dicyandiamide, forming 1-amidino-O-methylurea, which then coordinates to the metal centers. researchgate.net Similarly, copper(II) complexes with cyanoguanidine and o-phenanthroline have been synthesized and structurally characterized. conicet.gov.ar The synthesis of these complexes can be achieved through various methods, including reaction in aqueous solution or mechanochemical grinding. researchgate.netunibo.it
Table 1: Examples of Synthesized Transition Metal-Cyanoguanidine Complexes
| Complex | Metal Ion | Other Ligands | Reference |
| Mn(EIMI)₄₂ | Mn(II) | 1-ethylimidazole | tandfonline.com |
| Co(EIMI)₄₂ | Co(II) | 1-ethylimidazole | tandfonline.com |
| Ni(EIMI)₄₂ | Ni(II) | 1-ethylimidazole | tandfonline.com |
| Cu(EIMI)₄₂ | Cu(II) | 1-ethylimidazole | tandfonline.com |
| Cu(cnge-OCH₃)₂₂ | Cu(II) | 1-amidino-O-methylurea, saccharin | researchgate.net |
| Ni(cnge-OCH₃)₂₂·2H₂O | Ni(II) | 1-amidino-O-methylurea, saccharin | researchgate.net |
| Cu(o-phen)₂(cnge)₂·2H₂O | Cu(II) | o-phenanthroline | conicet.gov.ar |
| [Cu(o-phen)(cnge)(H₂O)(NO₃)₂] | Cu(II) | o-phenanthroline | conicet.gov.ar |
| trans-[Re(NCNC(NH₂)₂)(CNMe)(dppe)₂]A | Re(I) | Methyl isocyanide, dppe | capes.gov.br |
EIMI = 1-ethylimidazole; DCA = dicyandiamide anion; cnge = cyanoguanidine; sac = saccharin; o-phen = o-phenanthroline; dppe = 1,2-bis(diphenylphosphino)ethane
Coordination Interactions in Metal Ion Adsorption
The coordinating ability of this compound is harnessed in the development of materials for metal ion adsorption from aqueous solutions. mdpi.comresearchgate.netresearchgate.net The nitrogen-rich structure of cyanoguanidine provides multiple binding sites for metal ions. mdpi.com When incorporated into polymers like chitosan (B1678972), cyanoguanidine enhances the material's adsorption capacity for metal ions such as copper(II) and mercury(II). mdpi.comresearchgate.net
The primary mechanism for metal ion removal involves complexation, where the metal ions bind to the functional groups of the adsorbent, including the amino, imino, and cyano groups of the cyanoguanidine moiety. mdpi.com The nitrogen atoms act as the main active sites for complexation. mdpi.com The modification of chitosan with cyanoguanidine has been shown to be an effective strategy for creating efficient adsorbents for heavy metal remediation. mdpi.comresearchgate.net For example, a cyanoguanidine-modified chitosan adsorbent demonstrated an adsorption capacity of 99.05 mg/g for cupric ions. mdpi.com Similarly, a multi-cyanoguanidine modified magnetic chitosan nano-absorbent showed a maximum adsorption capacity of up to 285 mg/g for Hg(II). researchgate.net
Catalytic Applications (e.g., Organocatalysis)
This compound and its derivatives have found applications in catalysis, particularly as precursors for organocatalysts. nih.govtandfonline.comtaylorandfrancis.com Dicyandiamide is a widely used precursor for the synthesis of graphitic carbon nitride (g-C₃N₄) through thermal polymerization-condensation. nih.govtandfonline.comtaylorandfrancis.com Graphitic carbon nitride, a metal-free semiconductor, possesses amine functionalities on its framework that contribute to its catalytic activity in various chemical reactions. nih.govtandfonline.com
The addition of a small amount of dicyandiamide during the thermal condensation of urea (B33335) to produce g-C₃N₄ has been shown to significantly enhance the catalytic activity of the resulting material in Knoevenagel condensation reactions. tandfonline.com Biguanides, which are synthesized from cyanoguanidine, have also been employed as catalysts, for instance, in the transesterification of vegetable oils. nih.govbeilstein-journals.org Furthermore, dicyandiamide itself can act as a catalyst in certain systems, such as in epoxy resin curing. nih.govsjsu.edu The self-assembly of dicyandiamide-derived carbon dots, modulated by copper ions, can produce catalysts for applications like H₂O₂ sensing. researchgate.net Transition metal salts of dicyandiamide have also shown good catalytic effects on the combustion and decomposition of solid propellant oxidizers. google.com
Utilization in Materials Science (e.g., Energetic Materials, Adsorbents)
This compound, also known as dicyandiamide or cyanoguanidine, is a versatile and nitrogen-rich molecule that serves as a fundamental building block in materials science. nih.govmerckmillipore.com Its unique chemical structure, featuring cyano, imine, and amine functionalities, allows it to be a key precursor in the synthesis of a wide array of advanced materials. mdpi.com Its applications are particularly prominent in the fields of energetic materials and environmental adsorbents, where its high nitrogen content and reactive sites are highly valued.
Role in the Synthesis of Energetic Materials
This compound is a well-established starting material for the production of various energetic materials, primarily due to its high nitrogen content and ability to participate in cyclization and nitration reactions. nih.govrsc.org
One of its most significant applications is in the synthesis of nitroguanidine, a powerful but insensitive high explosive. wikipedia.org Nitroguanidine is widely used in triple-base gun propellants to reduce muzzle flash, flame temperature, and barrel erosion while maintaining high chamber pressure. wikipedia.org The manufacturing process typically involves the reaction of dicyandiamide with ammonium (B1175870) nitrate (B79036) to form guanidinium (B1211019) nitrate, which is subsequently nitrated using concentrated sulfuric acid. wikipedia.orgsciencemadness.org Research has explored different methods for this nitration, including reacting dicyandiamide with a mixture of nitric acid and sulfuric acid. sciencemadness.org
Beyond nitroguanidine, this compound serves as a precursor for other nitrogen-rich energetic compounds. It can be nitrated using mixed acids to form 1-amidino-3-nitrourea, another potential energetic material. sciencemadness.org Furthermore, it is utilized in building more complex, high-energy-density materials. For instance, it is a key reagent in the synthesis of amino-triazole skeletons, which are foundational structures for bi- or tricyclic fused-ring energetic materials. rsc.org These advanced materials are sought after for their potentially superior detonation performance and stability. mdpi.com The compound is also listed as a potential parent for organic cations in the development of novel perovskite-type energetic materials. google.com
Table 1: Energetic Materials Derived from this compound
| Precursor | Reagents | Derived Energetic Material | Application/Significance |
|---|---|---|---|
| This compound | Ammonium Nitrate, then Sulfuric/Nitric Acid | Nitroguanidine | Insensitive high explosive; component in triple-base propellants. wikipedia.orgsciencemadness.org |
| This compound | Mixed Acid (Nitric/Sulfuric Acid) | 1-Amidino-3-nitrourea | Potential energetic material. sciencemadness.org |
| This compound | Various (e.g., for cyclization) | Amino-triazole derivatives | Building blocks for high-energy-density fused-ring systems. rsc.org |
Application in the Development of Adsorbent Materials
The rich nitrogen functionality of this compound makes it an excellent candidate for synthesizing adsorbent materials designed for environmental remediation. These nitrogen atoms act as effective binding sites for various pollutants, including heavy metals and organic dyes.
A major application is in the production of graphitic carbon nitride (g-C3N4), a polymeric semiconductor, through the thermal polymerization of dicyandiamide. researchgate.netosti.gov Graphitic carbon nitride has demonstrated significant potential as an adsorbent for removing contaminants from aqueous solutions. Research has shown that g-C3N4 synthesized from dicyandiamide can effectively adsorb pollutants such as the local anesthetic drug procaine (B135) and various dyes. researchgate.net The performance of the resulting g-C3N4, including its specific surface area and pore size distribution, can be tuned by controlling the synthesis conditions. researchgate.netosti.gov
This compound is also used to chemically modify other materials to enhance their adsorption capabilities. It can be grafted onto polymer backbones like polystyrene and chitosan to create novel composite adsorbents. researchgate.netmdpi.com For example, dicyandiamide-modified polystyrene resin beads decorated with nano-Fe3O4 have been developed for the removal of mercury (Hg(II)) from water. researchgate.net The modification introduces chelating cyanoguanidine moieties that bind with the heavy metal ions.
Similarly, modifying the natural biopolymer chitosan with this compound has been shown to create highly efficacious adsorbents. mdpi.combohrium.com Cyanoguanidine-modified chitosan (CCs) has been successfully used to remove cupric ions (Cu(II)) and anionic dyes like Congo Red from aqueous solutions. mdpi.combohrium.comresearchgate.net The crosslinking of chitosan with cyanoguanidine not only enhances its chemical stability and mechanical strength but also introduces additional nitrogen-rich sites, significantly boosting its adsorption capacity. mdpi.comresearchgate.net
Table 2: Adsorption Performance of this compound-Based Materials
| Adsorbent Material | Target Pollutant | Adsorption Capacity (q_max) | Optimal Conditions (pH, Temp) | Source |
|---|---|---|---|---|
| Graphitic Carbon Nitride (from Melamine) | Acid Brilliant Red | 25,635.64 mg/g | pH 1.0 | researchgate.net |
| Cyanoguanidine-Modified Chitosan (CCs) | Cupric Ions (Cu(II)) | 99.05 mg/g (experimental) | pH 6, 25 °C | mdpi.comresearchgate.net |
| Cyanoguanidine-Modified Chitosan (CCs) | Congo Red Dye | 666.67 mg/g | Temperature dependent (increases with temp) | bohrium.com |
| Fe3O4-Polystyrene-Dicyandiamide Hybrids | Mercury (Hg(II)) | Followed Freundlich isotherm | Not specified | researchgate.net |
Advanced Characterization Techniques in Cyanoguanidine Dicyandiamide Research
Spectroscopic Analysis
Spectroscopic methods are indispensable for probing the molecular structure and bonding within 1,3-dicyanoguanidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.
¹H NMR: In studies of N-aryl-N'-cyanoguanidines in deuterated dimethyl sulfoxide (B87167) ([²H₆]Me₂SO), the ¹H NMR spectra show distinct signals for the different amine protons. psu.edu For instance, in N-(4-chlorophenyl)-N'-cyanoguanidine, peaks corresponding to the different NH protons are observed, and their chemical shifts are sensitive to temperature and the presence of water. psu.edu The spectrum of N-ethyl-N'-cyanoguanidine also displays separate broad peaks for the NH and NH₂ protons, with the CH₂ signal appearing as a quintet due to coupling with the adjacent NH proton. psu.edu
¹³C NMR: The ¹³C NMR spectrum of this compound provides insight into the carbon framework of the molecule. In a study using dimethyl sulfoxide (DMSO) as the solvent, signals for the carbon atoms in the molecule were identified. kpi.ua The nitrile carbon and the guanidine (B92328) carbon resonate at distinct chemical shifts, which can be influenced by the surrounding chemical environment and any intermolecular interactions. kpi.uaspectrabase.com For example, in a study of epoxy resins cured with 1-cyanoguanidine, new resonances in the liquid-state ¹³C NMR spectrum were observed between 44 and 50 ppm, at 64 ppm, around 70 ppm, at 118 ppm, at 126 ppm, and about 162 ppm, indicating the formation of new chemical structures during the curing process. kpi.ua
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H | [²H₆]Me₂SO | Varies (dependent on substitution and conditions) | psu.edu |
| ¹³C | DMSO | Signals observed between 44-162 ppm in reaction mixtures | kpi.ua |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The presence of N-H, C≡N (nitrile), and C=N (imine) groups gives rise to distinct vibrational modes. chemicalbook.comresearchgate.net
Key vibrational frequencies observed in the IR spectrum of this compound include:
N-H stretching: Typically observed in the region of 3529 cm⁻¹ and 3432 cm⁻¹. researchgate.net
C≡N stretching: A strong absorption band characteristic of the nitrile group appears around 2253 cm⁻¹. rsc.org
C=N stretching: The imine group vibration is seen at approximately 1655 cm⁻¹ or 1637 cm⁻¹. researchgate.net
N-H bending: A band around 1630 cm⁻¹ is attributed to the bending vibration of the NH₂ group. rsc.org
The positions of these bands can shift upon coordination to a metal ion, providing evidence of the mode of binding. researchgate.net For instance, in a nickel(II) complex, changes in the positions of the C≡N and NH₂ vibrational bands were used to infer the coordination of the cyanoguanidine ligand. researchgate.net
| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference |
| N-H | Stretching | 3529, 3432 | researchgate.net |
| C≡N | Stretching | ~2253 | rsc.org |
| C=N | Stretching | ~1655, 1637 | researchgate.net |
| NH₂ | Bending | ~1630 | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Organic molecules with conjugated π systems, like this compound, absorb light in the UV-Vis region, leading to π → π* transitions. jove.comlibretexts.org The wavelength of maximum absorbance (λ_max) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jove.com
For this compound, the presence of the conjugated system involving the nitrile and guanidine moieties results in UV absorption. The λ_max for this compound itself has been reported, and this value can be influenced by the solvent and the presence of other chromophores in derivative compounds. nih.govmdpi.com In a study of cobalt(II) cyanoguanidine bromide complexes, the UV-Vis absorption maximum for one complex was found at 484 nm, while another structurally different complex absorbed at 505 nm, indicating a difference in their electronic environments. mdpi.com
| Compound/Complex | λ_max (nm) | Reference |
| Cobalt(II) cyanoguanidine bromide complex 1 | 484 | mdpi.com |
| Cobalt(II) cyanoguanidine bromide complex 2 | 505 | mdpi.com |
Mass Spectrometry (MS and LC-MS/MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (84.08 g/mol ). nih.govchemicalbook.com In addition to the molecular ion, fragment ions are observed, which provide structural information. Common fragments observed in the mass spectrum of this compound include ions with m/z values of 68, 67, 43, and 42. chemicalbook.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the determination of this compound in various matrices. researchgate.netshimadzu.com In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then detected by tandem mass spectrometry. This method involves selecting the precursor ion (the molecular ion or a characteristic fragment) and then fragmenting it to produce product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. shimadzu.com For example, an LC-MS/MS method was developed for the quantification of dicyandiamide (B1669379) and melamine (B1676169) in milk powders with a limit of detection in the low ppb range. shimadzu.com
| Technique | m/z Values Observed | Reference |
| Mass Spectrometry (MS) | 84 (Molecular Ion), 68, 67, 43, 42 | chemicalbook.com |
| LC-MS/MS (Negative Ion Mode) | Precursor [M-H]⁻: 83.0363; Product Ions: 66.0089, 41.0138, 26.003 | massbank.jp |
Diffraction and Microscopic Techniques
Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.
X-ray Crystallography (X-ray Crystal Diffraction) for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the electron density distribution can be mapped, and from this, the positions of the individual atoms can be determined.
The crystal structure of this compound has been determined by X-ray diffraction. acs.org These studies have confirmed its planar structure and provided precise bond lengths and angles. Furthermore, X-ray crystallography has been instrumental in characterizing the structures of various metal complexes and derivatives of this compound.
For example, the crystal structure of a silver(I) cyanoguanidine nitrate (B79036) hydrate (B1144303) complex revealed that the silver atom is coordinated by both terminal and inner nitrogen atoms of the cyanoguanidine ligand, as well as oxygen atoms from the nitrate group. mdpi.com The compound crystallizes in the orthorhombic space group P2₁2₁2. mdpi.com In another example, the crystal structure of 2-cyanoguanidinophenytoin was determined to be a monoclinic system with the space group P2₁/c. nih.gov
| Compound | Crystal System | Space Group | Reference |
| Ag(C₂N₄H₄)NO₃·½H₂O | Orthorhombic | P2₁2₁2 | mdpi.com |
| 2-Cyanoguanidinophenytoin | Monoclinic | P2₁/c | nih.gov |
| Cobalt(II) cyanoguanidine bromide complex 1 | Triclinic | P1 | mdpi.com |
| Cobalt(II) cyanoguanidine bromide complex 2 | Triclinic | P1 | mdpi.com |
X-ray Powder Diffraction (XRD) for Crystalline Phase Analysis
X-ray Powder Diffraction (XRD) is a fundamental technique for the analysis of crystalline materials, providing detailed information about their crystallographic structure and phase composition. lucideon.com This non-destructive method relies on the principle of Bragg's Law, where constructive interference occurs when X-rays are diffracted by the crystalline lattice of a material, resulting in a unique diffraction pattern. utah.edu This pattern serves as a fingerprint for the material's crystalline phases.
Furthermore, XRD is crucial for assessing the purity of a sample by detecting the presence of other crystalline phases. For semi-crystalline or amorphous materials, XRD patterns exhibit broad humps, known as amorphous halos, which can be used to quantify the degree of crystallinity. utah.edu The integration method, which compares the area under the crystalline peaks to the total area under the pattern, allows for the calculation of the percentage of crystalline and amorphous content. utah.edu
Table 1: Applications of XRD in this compound Analysis
| Application | Description | Reference |
|---|---|---|
| Phase Identification | Identifies the specific crystalline phase of this compound and its derivatives. | lucideon.com |
| Structure Determination | Elucidates the crystal structure, including unit cell dimensions and space group. | mdpi.com |
| Purity Assessment | Detects the presence of crystalline impurities in a sample. | iza-structure.org |
| Crystallinity Measurement | Quantifies the percentage of crystalline material in a sample. | utah.edu |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution morphological and structural information about materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and morphology of this compound crystals and its formulations. In a study of a cyanoguanidine-modified chitosan (B1678972) composite, SEM images revealed the aggregation of particles in the range of 100–500 nm. nih.gov
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of internal structures. mdpi.com For irregularly shaped particles like fibers and crystals, TEM can determine particle size distribution for diameter, length, and width. measurlabs.com Cross-sectional TEM analysis, often coupled with techniques like focused ion beam (FIB) milling, allows for high-resolution imaging of the internal structure of materials. measurlabs.com While specific TEM studies focusing solely on the internal structure of pure this compound are not prevalent in the provided results, the technique is widely applied in materials science to characterize microstructures, and its application has been noted in the analysis of amorphous films containing related compounds. govinfo.gov
Table 2: Comparison of SEM and TEM in Materials Characterization
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) | Reference |
|---|---|---|---|
| Principle | Scans a focused electron beam over a surface to create an image. | Transmits a beam of electrons through a thin specimen to form an image. | mdpi.com |
| Information Obtained | Surface topography, morphology, composition. | Internal structure, crystallography, morphology. | mdpi.com |
| Resolution | Typically lower than TEM. | Atomic resolution is possible. | mdpi.com |
| Sample Preparation | Relatively simple, often requires a conductive coating. | Complex, requires very thin specimens (typically <100 nm). | measurlabs.com |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. nih.gov It is frequently employed for the determination of this compound as an impurity in pharmaceutical products, particularly in metformin (B114582) hydrochloride formulations. ptfarm.plsigmaaldrich.comnih.gov
Various HPLC methods have been developed, often utilizing reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. scientificlabs.iecabidigitallibrary.org A common approach involves using a C18 or a specialized silica-based column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ptfarm.plnih.govsigmaaldrich.com Detection is typically achieved using a UV detector at wavelengths ranging from 200 nm to 232 nm. ptfarm.plnih.govsielc.com
For instance, one method for the simultaneous determination of metformin and 1-cyanoguanidine uses a Nova-Pak silica (B1680970) column with a mobile phase of ammonium dihydrogen phosphate buffer and methanol (21:79, v/v) and UV detection at 232 nm. nih.gov Another HILIC method separates metformin and its impurities, including cyanoguanidine and melamine, on a SeQuant® ZIC®-HILIC column with a mobile phase of ammonium acetate (B1210297) and acetonitrile (15:85, v/v) and UV detection at 218 nm. sigmaaldrich.com The choice of the stationary phase and mobile phase composition is critical for achieving optimal separation and resolution from other components in the sample matrix. ekb.eg
Table 3: Exemplary HPLC Methods for this compound Analysis
| Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Primesep 100 RP mixed-mode cation-exchange | Acetonitrile and water with phosphoric acid buffer | UV at 200nm and 220nm | Separation of dicyandiamide, 1,2,4-triazole (B32235), and 3-methylpyrazole | sielc.com |
| Nova-Pak silica | Ammonium dihydrogen phosphate buffer and methanol (21:79, v/v) | UV at 232 nm | Determination of metformin hydrochloride and 1-cyanoguanidine in tablets | nih.gov |
| SeQuant® ZIC®-HILIC | 10 mM ammonium acetate and acetonitrile (15:85, A:B) | UV at 218 nm | Analysis of metformin and impurities cyanoguanidine and melamine | sigmaaldrich.com |
| Dionex IonPac™ CS16 cation exchange | 18 mmol methanesulfonic acid aqueous solution | UV at 205 nm | Detection of dicyandiamide in cyanamide (B42294) solution | google.com |
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) has emerged as a powerful and efficient technique for the separation and quantification of this compound, particularly in the context of pharmaceutical impurity profiling. researchgate.net CZE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. researchgate.net This technique offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. researchgate.net
CZE has been successfully applied to the simultaneous analysis of metformin and its impurity, this compound. sigmaaldrich.comscientificlabs.ie A validated stability-indicating CZE method allows for the quantification of metformin and its major impurity in pharmaceutical formulations. sigmaaldrich.comscientificlabs.ie The separation is typically achieved in an untreated fused-silica capillary with a background electrolyte, such as a borate (B1201080) buffer, at a specific pH. researchgate.net The applied voltage and capillary temperature are optimized to achieve the best separation. researchgate.net CZE methods can provide resolution comparable to or even higher than some chromatographic techniques. lcms.cz
Derivatization Strategies for Enhanced Analytical Performance
Chemical Derivatization for LC-MS Sensitivity and Selectivity
For guanidino compounds like this compound, derivatization can be crucial for achieving low detection limits. researchgate.net While direct analysis of this compound by LC-MS is possible, derivatization can significantly boost the signal, especially in complex matrices. analytice.com
One common derivatization approach for guanidino compounds involves reaction with agents like benzoin. researchgate.netnih.gov This reaction forms a fluorescent derivative that can be detected with high sensitivity. researchgate.net Another strategy is guanidination using reagents like O-methylisourea, which can be isotopically labeled to facilitate quantitative analysis by mass spectrometry. nih.gov
The primary goals of derivatization for LC-MS analysis of this compound include:
Increased Ionization Efficiency: Modifying the molecule to make it more readily ionizable in the MS source, leading to a stronger signal. chromatographyonline.com
Improved Chromatographic Behavior: Altering the polarity of the analyte to improve its retention and separation on the LC column. phenomenex.blog
Enhanced Selectivity: Introducing a unique mass tag or a functional group that allows for more specific detection, reducing interference from matrix components. greyhoundchrom.com
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, avoiding the formation of unwanted byproducts. researchgate.net
Isotopic Labeling in Derivatization for Mechanistic and Quantitative Studies
Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. wikipedia.org This is achieved by replacing one or more atoms in a compound with their stable, heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by analytical methods that are sensitive to mass differences, such as mass spectrometry (MS), or that detect specific nuclear properties, like nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgalfa-chemistry.com This allows researchers to gain detailed insights into reaction mechanisms and to perform highly accurate quantitative analyses. symeres.comnih.gov
In the context of this compound (also known as Dicyandiamide or DCD), isotopic labeling, particularly with ¹⁵N, is instrumental in elucidating its function and quantifying its presence in complex matrices like soil and water. alfa-chemistry.comresearchgate.net
Mechanistic Insights from Isotopic Labeling
The primary application for mechanistic studies of labeled this compound is in agricultural and environmental science to understand nitrogen cycle dynamics. alfa-chemistry.comunl.edu Researchers use ¹⁵N-labeled compounds to precisely track the movement and transformation of nitrogen within an ecosystem. unl.edu
A key example is the use of ¹⁵N-labeled DCD in conjunction with ¹⁵N-enriched fertilizers, such as urea (B33335), to study its role as a nitrification inhibitor. researchgate.net In these studies, the stable isotope acts as a tracer, allowing scientists to follow the fate of the fertilizer nitrogen. researchgate.netresearcher.life Research has shown that in the presence of DCD, the transformation of ammonium (NH₄⁺) to nitrate (NO₃⁻) is slowed. researchgate.net By tracking the ¹⁵N isotope, it was confirmed that this inhibition leads to a longer retention time of the fertilizer-derived nitrogen in the soil as ammonium. researchgate.net This is a significant finding, as the positively charged ammonium ion is less prone to leaching than the negatively charged nitrate ion, and its prolonged presence can increase nitrogen uptake and immobilization by soil microorganisms. researchgate.net
Table 1: Mechanistic Study of ¹⁵N-Dicyandiamide in a Soil System
| Research Area | Labeled Compound | Co-applied Agent | Key Mechanistic Finding | Analytical Technique |
|---|
Quantitative Analysis using Isotope Dilution
For quantitative purposes, isotopically labeled this compound serves as an ideal internal standard for analysis by isotope dilution mass spectrometry (IDMS), often coupled with liquid chromatography (LC-MS). nih.gov The principle relies on adding a known quantity of a labeled version of the analyte (e.g., ¹⁵N-DCD) to a sample before processing. nih.gov
Because the labeled standard is chemically identical to the native (unlabeled) DCD, it experiences the same potential losses during sample extraction, cleanup, and analysis. In the mass spectrometer, the native and labeled forms are separated based on their mass-to-charge ratio. By measuring the ratio of the signal intensity of the native analyte to the labeled internal standard, the original concentration of DCD in the sample can be calculated with high precision and accuracy, as the ratio remains constant regardless of sample loss. wikipedia.orgnih.gov
While DCD itself is readily analyzed, derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior or ionization efficiency of a target compound. nih.gov In a hypothetical scenario, if DCD required derivatization for enhanced sensitivity, an isotopically labeled DCD standard would undergo the derivatization reaction alongside the native DCD, ensuring that any variations in reaction efficiency are accounted for in the final quantification.
Table 2: Isotopes in Cyanoguanidine Research
| Isotope | Symbol | Typical Application | Detection Method |
|---|---|---|---|
| Nitrogen-15 | ¹⁵N | Mechanistic studies of nitrogen cycling; internal standard for quantitative analysis. alfa-chemistry.comresearchgate.net | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. alfa-chemistry.com |
| Deuterium | ²H or D | Potential use as an internal standard for quantitative analysis. symeres.comx-chemrx.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.org |
Theoretical and Computational Chemistry Studies on Cyanoguanidine Dicyandiamide
Electronic Structure and Tautomerism Investigations
The electronic structure of cyanoguanidine is fundamental to understanding its chemical behavior. Computational studies have explored its geometry, conformational possibilities, and the distribution of electron density within the molecule.
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.org For cyanoguanidine, these calculations have been performed using various levels of theory, including Density Functional Theory (DFT) and coupled-cluster (CC) methods, to accurately predict its molecular structure. mdpi.comnih.gov
The structural conformations of cyanoguanidine can exist as different tautomers, which are isomers that differ in the position of a proton and a double bond. One common tautomer has two terminal amine groups, while another features one terminal amine group and two imine groups in the middle of the molecule. mdpi.com Theoretical studies often focus on identifying the most stable tautomer under different conditions. researchgate.net For instance, in the synthesis of dicyandiamide (B1669379) from calcium cyanamide (B42294), the more stable configuration of the dicyandiamide molecule was selected for DFT calculations. mdpi.com
The accuracy of the calculated geometry is crucial as it forms the basis for further analysis of molecular properties. arxiv.org The choice of basis set in these quantum chemical calculations significantly impacts the quality of the optimized geometry. mdpi.com
Table 1: Optimized Geometries and Molecular Properties
| Computational Method | Key Findings | Reference |
|---|---|---|
| DFT and CCSD | Used to obtain equilibrium geometries, considering solvent effects with the IEF-PCM model. | mdpi.com |
| DFT | A stable configuration of the dicyandiamide molecule was chosen for calculations related to its synthesis. | mdpi.com |
| Machine Learning-enhanced DFT | Machine learning models can predict coupled-cluster energies from DFT densities, achieving high accuracy for geometry optimization. | nih.gov |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyanoguanidine, this involves studying the rotation around the C-N bonds. Theoretical studies have calculated the rotational barriers, which are the energy required to rotate from one conformation to another.
These studies help in understanding the flexibility of the molecule and the relative stability of its different conformers. The three-dimensional conformational properties of isotopically labeled cyanoguanidine remain essentially unchanged from the unlabeled version, ensuring that its chemical reactivity patterns are preserved.
Electron density delocalization, also known as resonance, describes the phenomenon where electrons in a molecule are not associated with a single atom or a single covalent bond but are spread out over several adjacent atoms. libretexts.orgucsb.edu In cyanoguanidine, the presence of alternating single and double bonds, along with lone pairs of electrons on the nitrogen atoms, leads to significant electron delocalization.
Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify this delocalization. researchgate.net This analysis provides insights into the interactions between filled and empty orbitals, which contribute to the stability of the molecule. The delocalization of π-electrons over the guanidine (B92328) framework is a key feature of its electronic structure. This delocalization can be influenced by substituent groups. For example, studies on aminoguanidine, a related compound, have shown that the amino substitution increases electron delocalization from the amino group to the π-system. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. By calculating the energies of reactants, products, and intermediate structures, chemists can map out the most likely pathway for a reaction.
Density Functional Theory (DFT) is a widely used computational method to calculate the energy of a molecule. rsc.org By calculating the energy of the molecule at various points along a reaction coordinate, an energy profile can be constructed. This profile shows the energy changes as reactants are converted into products, including the energy of any transition states and intermediates. rsc.org
For instance, DFT calculations have been employed to study the synthesis of dicyandiamide from calcium cyanamide. These calculations revealed that the rate-limiting step in the dimerization of cyanamide to form dicyandiamide is the formation of a C-N bond. mdpi.com The energy profile for this reaction would show a high energy barrier corresponding to this step. The functional and basis set used, such as M06-2X/6-31+G(d,p), are chosen to provide a balance of accuracy and computational cost.
Table 2: Energy Profile Calculation Details
| Reaction Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Dicyandiamide synthesis from calcium cyanamide | DFT | The rate-limiting step is the formation of a C-N bond between cyanamide and a cyanamide anion. | mdpi.com |
| Depolymerization of PET and PLA catalyzed by guanidine derivatives | DFT | Dedicated DFT computations were used to obtain free energy profiles and identify the role of hydrogen bonding. | rsc.org |
Transition State Theory (TST) is a theoretical framework used to calculate the rate of a chemical reaction. studysmarter.co.uklibretexts.orgquantumatk.com It assumes that there is a special, high-energy configuration, called the transition state, that exists in equilibrium with the reactants. studysmarter.co.uklibretexts.org The rate of the reaction is then determined by the concentration of the transition state and the frequency with which it converts to products.
In computational studies, the geometry and energy of the transition state are located on the potential energy surface. studysmarter.co.uk This information, combined with statistical mechanics, allows for the calculation of the reaction rate constant. quantumatk.com TST has been applied to understand the kinetics of reactions involving cyanoguanidine and related molecules. For example, in the study of dicyandiamide synthesis, the rate constants for the reactions were derived using Canonical Variational Transition State Theory (CVT) with a tunneling correction, and these were then fitted to the Arrhenius equation over the operating temperature range. researchgate.net
Solvation Effects in Reaction Pathways
Solvation plays a critical role in the reaction pathways of 1,3-dicyanoguanidine (dicyandiamide, DCD). Computational studies, particularly those employing Density Functional Theory (DFT), have illuminated the significant influence of solvent molecules, especially water, on reaction mechanisms and energy barriers.
In the dimerization of cyanamide to form DCD, the presence of a solvent is crucial. DFT calculations have shown that the reaction mechanism in an aqueous environment involves several key steps influenced by solvation. mdpi.comresearchgate.net The process is understood to proceed through the hydrolysis of a precursor followed by the dimerization of cyanamide in an alkaline solution. mdpi.com The rate-limiting step in this dimerization has been identified as the formation of a C-N bond between a cyanamide molecule and a cyanamide anion. mdpi.comresearchgate.net
The explicit inclusion of water molecules in computational models demonstrates their direct participation in the reaction, which significantly lowers the free energy barrier of the rate-limiting step. mdpi.comresearchgate.net A single water molecule, for instance, can facilitate the C-N bond formation by acting as a proton shuttle, thereby reducing the activation energy. mdpi.com This facilitation is attributed to the stabilization of the transition state through hydrogen bonding. However, the effect is not always additive; studies have shown that the inclusion of a second explicit water molecule may be less effective or even have a negative catalytic effect compared to a single water molecule. mdpi.com
Hybrid solvent models, which combine implicit and explicit solvent representations, have been employed to create a more realistic depiction of the reaction environment. mdpi.com The polarizable continuum model (PCM) and its variants, like the integral equation formalism of the polarizable continuum model (IEFPCM) and the solvation model based on density (SMD), are commonly used to calculate solvation free energies and model the bulk solvent effects. mdpi.comosti.gov These models account for the electrostatic interactions between the solute and the solvent continuum.
Furthermore, the presence of ionic species, such as hydroxide (B78521) ions, can dramatically alter the reaction pathway. For example, a cluster of a hydroxide ion with three water molecules, [OH(H₂O)₃]⁻, has been shown to lower the reaction barrier more significantly than water molecules alone. mdpi.com This is achieved through a hydrogen-bonding network that can either directly or indirectly involve the hydroxide ion, creating a more favorable pathway for proton transfer and bond formation. mdpi.com
The table below summarizes the effect of different solvation models on the calculated free energy barrier for the rate-limiting step in DCD synthesis.
| Solvation Model | Calculated Free Energy Barrier (kJ/mol) | Reference |
| Implicit Solvent Model | Higher Barrier | mdpi.com |
| Single Explicit Water Molecule | Significantly Lower Barrier | mdpi.comresearchgate.net |
| Double Explicit Water Molecules | Weaker Facilitation than Single Molecule | mdpi.com |
| [OH(H₂O)₃]⁻ Cluster | Most Significant Barrier Reduction | mdpi.com |
Regioselectivity and Stereoselectivity Studies
Regioselectivity and stereoselectivity are important aspects of the reactions involving this compound, influencing the structure of the final products. Computational studies have been instrumental in predicting and explaining the observed selectivity in various reactions.
One area where regioselectivity is crucial is in the synthesis of heterocyclic compounds using cyanoguanidine as a starting material. For instance, in one-pot multicomponent reactions to synthesize polyfunctionalized pyrido[2,3-d]pyrimidines, the regioselectivity of the cyclization is a key factor. tandfonline.com The reaction of cyanoguanidine with arylidenes of malononitrile (B47326) dimer under specific conditions leads to the formation of a particular regioisomer. tandfonline.com Theoretical calculations can help elucidate the reaction mechanism and the factors governing the observed regiochemical outcome, such as the relative stability of possible intermediates and transition states.
In the context of biguanide (B1667054) synthesis from cyanoguanidine, the addition of amines can lead to different isomers. nih.govbeilstein-journals.org The reaction conditions, including the presence of catalysts like copper salts, can influence the regioselectivity of the addition. nih.govbeilstein-journals.org Quantum chemical calculations can model the reaction pathways for the formation of different isomers and predict which one is favored under specific conditions. For example, in the intramolecular aromatic electrophilic substitution of arylcyanoguanidines, the electrophilic attack can occur at different positions on the aromatic ring, leading to linear or angular isomers. nih.gov Steric hindrance has been identified as a factor that can dictate the stereochemical outcome. nih.gov
Stereoselectivity, which deals with the preferential formation of one stereoisomer over another, is also a relevant topic. saskoer.camdpi.com While detailed stereoselectivity studies specifically on this compound reactions are less common in the provided search results, the principles of stereocontrol are applicable. Computational methods can be used to analyze the transition state geometries and energies to predict the diastereoselectivity or enantioselectivity of a reaction. saskoer.ca For reactions involving chiral centers, understanding the factors that control the stereochemical outcome is essential for the synthesis of enantiomerically pure compounds.
The table below provides examples of reactions where the selectivity of this compound is a key aspect.
| Reaction Type | Selectivity Studied | Key Factors | Reference |
| Synthesis of Pyrido[2,3-d]pyrimidines | Regioselectivity | Reaction conditions, stability of intermediates | tandfonline.com |
| Synthesis of Biguanides | Regioselectivity | Catalysts (e.g., copper salts), reaction temperature | nih.govbeilstein-journals.org |
| Intramolecular Cyclization of Arylcyanoguanidines | Stereoselectivity | Steric hindrance | nih.gov |
Development and Application of Computational Methods
Density Functional Theory (DFT) and its Variants
Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the electronic structure, properties, and reactivity of this compound and its derivatives. wikipedia.org DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a more manageable quantity than the many-electron wavefunction. wikipedia.orgnih.gov
Various DFT functionals have been employed in studies of dicyandiamide. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for geometry optimization and vibrational analysis. mdpi.comnih.gov Other functionals, such as the double-hybrid B2PLYP, which includes a portion of the MP2 correlation energy, have been used for higher accuracy single-point energy calculations. mdpi.com Dispersion corrections, like the DFT-D3 method, are often included to accurately describe non-covalent interactions, which are important in systems with hydrogen bonding. mdpi.com
DFT calculations have been applied to a wide range of problems related to dicyandiamide, including:
Reaction Mechanisms: Elucidating the step-by-step pathways of reactions, such as the dimerization of cyanamide to form DCD and the oxidation of the dicyanamide (B8802431) anion. mdpi.comresearchgate.netnih.gov
Tautomerism: Investigating the relative stabilities of different tautomeric forms of dicyandiamide, such as the imino and amino forms. researchgate.net
Spectroscopy: Predicting vibrational spectra (IR and Raman) to aid in the interpretation of experimental data. researchgate.netmdpi.com
Reactivity: Calculating reactivity descriptors to understand the chemical behavior of the molecule. nih.gov
The choice of basis set is also crucial for the accuracy of DFT calculations. Basis sets like the Pople-style 6-31G* and 6-311++G(d,p), as well as the Karlsruhe "def2" basis sets (e.g., def2-TZVP, ma-QZVPP), are commonly used in studies of dicyandiamide. mdpi.comnih.govwayne.edu
The table below lists some of the DFT functionals and basis sets used in the study of this compound.
| DFT Functional | Basis Set | Application | Reference |
| B3LYP | 6-31+G(d) | Direct dynamics simulations | nih.gov |
| B3LYP | 6-311++G(d,p) | Reaction coordinate mapping | nih.gov |
| B2PLYP-D3 | def2-TZVP, ma-QZVPP | High-accuracy energy calculations | mdpi.com |
| M05-2X | 6-31G* | Solvation free energy calculations | mdpi.com |
Molecular Dynamics and Simulation Techniques
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of this compound and systems containing it at the atomic level. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of time-dependent phenomena such as diffusion, conformational changes, and the formation of intermolecular interactions. nih.gov
MD simulations have been used to study various aspects of dicyandiamide, including:
Condensed Phases: Simulating the behavior of dicyandiamide in its crystalline and liquid states. For example, polarizable force fields have been developed to accurately model the intermolecular interactions in ionic salts containing the dicyanamide anion. nih.gov These simulations can predict crystal structures, ion pairing, and rotational dynamics. nih.gov
Polymer Systems: Investigating the role of dicyandiamide as a curing agent in epoxy resins. MD simulations can model the cross-linking process and predict the mechanical and dielectric properties of the resulting polymer network. researchgate.net
Solutions: Studying the behavior of dicyandiamide in solution, including its interactions with solvent molecules and other solutes. nih.govresearchgate.net This can provide insights into solubility and the influence of the solvent on reactivity.
The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. Force fields can be derived from quantum mechanical calculations or experimental data. For dicyandiamide, both general force fields like GAFF (General AMBER Force Field) and custom-developed polarizable force fields have been utilized. nih.govnih.gov
The table below summarizes applications of MD simulations in the study of this compound.
| System Studied | Simulation Focus | Key Findings | Reference |
| N,N,N,N-tetramethylammonium dicyanamide | Crystal and liquid phases | Predicted crystal structure, rotational dynamics, and conductivity | nih.gov |
| Dicyandiamide-cured epoxy resin | Curing process and material properties | Elucidated network structure formation and moisture effects | researchgate.net |
| Dicyandiamide in acidic solution | Corrosion inhibition | Showed adsorption of DCDA molecules on metal surfaces | researchgate.net |
Theoretical Spectroscopy Predictions
Computational methods, particularly DFT, are extensively used to predict the spectroscopic properties of this compound, which is crucial for the interpretation and assignment of experimental spectra. researchgate.netmdpi.comchemrxiv.org
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of the normal modes of dicyandiamide. researchgate.netajol.info By comparing the calculated spectrum with the experimental one, each vibrational band can be assigned to a specific molecular motion, such as N-H stretching, C≡N stretching, or skeletal deformations. mdpi.com This is particularly useful for distinguishing between different tautomers or conformations of the molecule, as they will have distinct vibrational signatures. researchgate.net The accuracy of the predicted frequencies can be improved by using scaling factors to account for anharmonicity and other approximations in the calculations. ajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbitals) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N) and spin-spin coupling constants. ajol.info These calculations can help in the structural elucidation of dicyandiamide and its reaction products. By comparing the calculated and experimental NMR parameters, the correct structure can be confirmed.
Surface-Enhanced Raman Spectroscopy (SERS): Theoretical calculations are also used to understand the SERS spectra of dicyandiamide adsorbed on metal surfaces, such as gold or silver nanoparticles. researchgate.net DFT can be used to model the interaction between the molecule and the metal cluster, predict the adsorption geometry, and calculate the resulting SERS spectrum. researchgate.net These studies have shown that dicyandiamide can adsorb on gold clusters through its nitrogen atoms, and the SERS spectrum provides information about the orientation and electronic structure of the adsorbed molecule. researchgate.net
The table below shows examples of theoretical spectroscopy predictions for this compound.
| Spectroscopic Technique | Computational Method | Predicted Properties | Application | Reference |
| IR and Raman | DFT (B3LYP) | Vibrational frequencies and intensities | Tautomer identification, spectral assignment | researchgate.net |
| NMR | DFT (GIAO) | Chemical shifts, coupling constants | Structural elucidation | ajol.info |
| SERS | DFT | Adsorption geometry, enhanced Raman spectra | Study of surface interactions | researchgate.net |
Future Research Directions and Emerging Paradigms for Cyanoguanidine Dicyandiamide
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1,3-dicyanoguanidine (also known as dicyandiamide (B1669379) or cyanoguanidine) relies on the dimerization of cyanamide (B42294), which is typically derived from calcium cyanamide. While this method is well-established, it suffers from drawbacks such as high energy consumption, significant waste generation (including about 5 tons of waste residue per ton of cyanamide), and dust pollution. mdpi.com Consequently, a significant area of future research is the development of novel and more sustainable synthetic routes.
"Green chemistry" principles are at the forefront of this research. One promising approach involves the use of microwave irradiation to facilitate the reaction of dicyandiamide with nitriles, which reduces the need for solvents, shortens reaction times, and simplifies purification. researchgate.netrsc.org This method is considered a greener alternative to traditional heating methods. researchgate.netrsc.org
Another avenue of exploration is the development of more efficient and environmentally friendly production processes. For instance, one company has been continuously improving its dicyandiamide production since 1950, resulting in a highly advanced and environmentally friendly plant. alzchem.com Their strategies include the use of artificial intelligence to optimize production, intelligent network integration of energy and material flows with a goal of zero waste, and closing material cycles by converting flue gas scrubber byproducts into usable materials. alzchem.com
Furthermore, research into alternative synthetic pathways that avoid the high-energy calcium carbide step is crucial. A proposed method involves reacting a metal oxide with a carbon source at high temperatures to produce a metal carbide, which is then immediately reacted with nitrogen gas to form a metal cyanamide. google.com This process aims to be more energy-efficient by utilizing the heat from the initial reaction. google.com
The development of high-purity dicyandiamide for pharmaceutical applications is another driver for new synthetic and purification techniques. A multi-stage filtration process, including liquid-phase and homogeneous-phase membrane filtration, has been developed to effectively remove impurities like guanidines, salts, and melamine (B1676169), allowing the final product to meet stringent pharmaceutical-grade requirements. google.com
Future research will likely focus on:
Catalytic systems that can efficiently dimerize cyanamide under milder conditions.
The use of renewable feedstocks to produce the cyanamide precursor.
Solvent-free or green-solvent-based reaction systems. researchgate.net
Continuous flow processes to improve efficiency and safety.
Exploration of Underexplored Reactivity and Mechanistic Pathways
While this compound is a well-known compound, its full reactive potential remains to be explored. Its amphoteric nature and the presence of multiple reactive functional groups (nitrile, imine, amine) make it a versatile building block for a wide range of chemical transformations. mdpi.com
Recent research has begun to delve into the mechanistic details of its reactions. For example, the reaction of dicyandiamide with anilines and benzylamines under microwave irradiation has been shown to be a versatile method for synthesizing biguanides, tolerating a wide range of functional groups. cdnsciencepub.comscholaris.ca The use of Lewis acids like iron(III) chloride can increase the reactivity of the cyanoguanidine, enabling the synthesis of various substituted biguanides. cdnsciencepub.comscholaris.ca
The cyclization reactions of dicyandiamide are also an area of active investigation. For instance, its reaction with ortho-substituted anilines can lead to the formation of guanidino-heterocycles, which are valuable intermediates in organic synthesis. nih.gov Understanding the factors that control these cyclization pathways is key to unlocking their synthetic potential.
The curing mechanism of epoxy resins with dicyandiamide has been extensively studied, yet questions remain. scribd.com Model investigations using substituted dicyandiamides have helped to propose reaction pathways involving the formation of cyclic structures and oligomerization products. scribd.com Further research is needed to fully elucidate the complex interplay of reactions that occur during the curing process.
Future research in this area will likely focus on:
The use of dicyandiamide in multicomponent reactions to generate molecular complexity in a single step.
The development of new catalytic systems to control the regioselectivity of its reactions.
In-depth mechanistic studies using advanced spectroscopic and computational techniques to understand the intricate reaction pathways.
Exploration of its reactivity in non-traditional reaction media, such as ionic liquids or deep eutectic solvents.
Expansion of Applications in Fine Chemical Synthesis and Materials Science
This compound is already a crucial intermediate in the production of various chemicals, including melamine, guanidine (B92328) salts, and pharmaceuticals. atamanchemicals.comgreenchemintl.comqinmuchem.com However, its potential as a versatile building block in fine chemical synthesis and materials science is far from exhausted.
In fine chemical synthesis, dicyandiamide serves as a precursor for a variety of heterocyclic compounds. For example, it can be used to synthesize 2,4-diamino-1,3,5-triazines, which have applications in various fields, including as model systems for flavoenzyme activity and as potential antitumor agents. researchgate.net It is also used in the synthesis of biguanides, a class of compounds with a wide range of biological activities, including the well-known antidiabetic drug metformin (B114582). nih.gov The reaction of dicyandiamide with formic acid yields the pharmaceutical intermediate 5-azacytosine. greenchemintl.com
In materials science, dicyandiamide is a key component in the formulation of epoxy resins, where it acts as a latent curing agent. scribd.comatamanchemicals.com It is also used as a flame retardant additive in paper and textiles. niir.org Furthermore, dicyandiamide is a precursor for the synthesis of graphitic carbon nitride (g-C3N4), a metal-free semiconductor with promising applications in photocatalysis. chemicalbook.com
Recent research has explored new applications for dicyandiamide, including:
The development of eco-friendly leather retanning agents by reacting dicyandiamide with dialdehyde (B1249045) sodium alginate, which eliminates the use of formaldehyde. chemicalbook.com
Its use as a nitrogen stabilizer in fertilizers to improve nitrogen use efficiency and reduce environmental impact. greenchemintl.comcleanwat.com
The synthesis of novel catalysts, such as Ag nanoparticles supported on arginine-cyanoguanidine functionalized magnetic g-C3N4, for applications in nitroaromatic hydrogenation and click chemistry. nih.gov
The creation of cyanoguanidine-modified chitosan (B1678972) as an effective adsorbent for removing heavy metal ions from aqueous solutions. mdpi.com
The emergence of new applications in specialty chemicals and ongoing research into high-performance materials suggest a bright future for dicyandiamide. statsndata.orgarchivemarketresearch.com
Advanced Computational Approaches for Predictive Chemistry
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming increasingly vital in understanding and predicting the chemical behavior of this compound. mdpi.com These theoretical approaches provide valuable insights into molecular structure, reactivity, and reaction mechanisms that can be difficult to obtain through experimental methods alone.
Recent computational studies on dicyandiamide have focused on several key areas:
Reaction Mechanisms: DFT calculations have been employed to systematically investigate the reaction pathways for the synthesis of dicyandiamide from calcium cyanamide. These studies have identified the rate-limiting steps and the influence of solvent effects on the reaction mechanism. mdpi.comresearchgate.net
Tautomerism and Isomerization: Theoretical studies have explored the different tautomers and isomers of dicyandiamide and their relative stabilities. For example, the isomer with the cyano group on the imine nitrogen is predicted to be the most stable. wayne.edu
Spectroscopic Properties: Computational methods have been used to simulate and interpret the spectroscopic data of dicyandiamide and its complexes. For instance, DFT calculations have been combined with Surface-Enhanced Raman Spectroscopy (SERS) to study the adsorption behavior of dicyandiamide on gold surfaces. pku.edu.cn
Molecular Recognition: Theoretical calculations have aided in the design of molecularly imprinted polymers (MIPs) for the selective recognition of dicyandiamide. By simulating the interactions between dicyandiamide and functional monomers, researchers can predict the optimal conditions for polymer synthesis. mdpi.com
Complexation: DFT has been used to study the structure and properties of metal complexes of dicyandiamide, such as those with copper(II). These studies provide insights into the coordination chemistry and potential applications of these complexes. cumhuriyet.edu.trconicet.gov.ar
Future research in this area will likely involve the use of more sophisticated computational models to:
Accurately predict the kinetics and thermodynamics of dicyandiamide reactions.
Design novel catalysts for its synthesis and transformation.
Screen for new applications in areas such as drug design and materials science.
Develop a deeper understanding of its role in complex biological and environmental systems.
Integration of Experimental and Theoretical Methodologies
The synergy between experimental and theoretical approaches is crucial for advancing our understanding of this compound. Combining experimental data with computational modeling provides a more complete picture of its chemical behavior and opens up new avenues for research and development.
Several studies have already demonstrated the power of this integrated approach:
Solubility Studies: The solubility of 2-cyanoguanidine in various solvent mixtures has been experimentally determined and then correlated with thermodynamic models such as the modified Apelblat equation. This provides essential data for industrial design and further theoretical studies. acs.orgacs.org
Spectroscopic and Computational Analysis: The adsorption of dicyandiamide on gold clusters has been investigated using both Surface-Enhanced Raman Spectroscopy (SERS) and Density Functional Theory (DFT) calculations. The good agreement between the experimental and calculated results provides strong evidence for the proposed adsorption mechanism. pku.edu.cn
Synthesis and Mechanistic Studies: The synthesis of biguanides from cyanoguanidine has been explored experimentally, while computational studies have been used to elucidate the reaction mechanism and the role of catalysts. cdnsciencepub.comscholaris.ca
Design of Functional Materials: Theoretical calculations have been used to guide the design of molecularly imprinted polymers for dicyandiamide, with the predicted optimal conditions being validated by experimental synthesis and characterization. mdpi.com
Biomimetic Systems: Experimental and theoretical studies on 2,4-diamino-1,3,5-triazine derivatives, synthesized from dicyandiamide, have provided insights into their self-assembly properties and potential applications as model systems for flavoenzyme activity. researchgate.net
Future research will undoubtedly see an even greater integration of experimental and theoretical methods. This will enable a more rational design of new synthetic routes, a deeper understanding of complex reaction mechanisms, and the development of novel materials with tailored properties. The combination of high-throughput experimentation with advanced computational screening will be particularly powerful in accelerating the discovery of new applications for this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
